molecular formula C12H14S2 B13816906 (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine

(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine

Cat. No.: B13816906
M. Wt: 222.4 g/mol
InChI Key: SEMCGZCSBXPFFA-UHFFFAOYSA-N
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Description

(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is an organic compound characterized by its unique structure, which includes a dithiepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-tolyl-substituted precursors with sulfur sources under controlled temperatures and pressures to form the dithiepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiepine ring to more saturated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dithiepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dithiepines.

Scientific Research Applications

(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dihydro-2-phenyl-5H-1,4-dithiepine
  • 6,7-dihydro-2-methyl-5H-1,4-dithiepine

Uniqueness

(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to other dithiepines. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H14S2

Molecular Weight

222.4 g/mol

IUPAC Name

2-(4-methylphenyl)-6,7-dihydro-5H-1,4-dithiepine

InChI

InChI=1S/C12H14S2/c1-10-3-5-11(6-4-10)12-9-13-7-2-8-14-12/h3-6,9H,2,7-8H2,1H3

InChI Key

SEMCGZCSBXPFFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSCCCS2

Origin of Product

United States

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